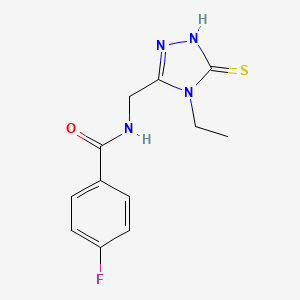

N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide

CAS No.:

Cat. No.: VC15870320

Molecular Formula: C12H13FN4OS

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13FN4OS |

|---|---|

| Molecular Weight | 280.32 g/mol |

| IUPAC Name | N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide |

| Standard InChI | InChI=1S/C12H13FN4OS/c1-2-17-10(15-16-12(17)19)7-14-11(18)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,18)(H,16,19) |

| Standard InChI Key | JGQUIPBMUWHTNX-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=NNC1=S)CNC(=O)C2=CC=C(C=C2)F |

Introduction

Structural Analysis and Chemical Significance

The molecular architecture of N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide (molecular formula: , molecular weight: 308.34 g/mol) features:

-

A 1,2,4-triazole ring substituted with an ethyl group at position 4 and a mercapto (-SH) group at position 5.

-

A methylene bridge (-CH-) linking the triazole to a 4-fluorobenzamide group.

The fluorine atom at the para position of the benzamide enhances electron-withdrawing effects, potentially improving bioavailability and target binding . The mercapto group contributes to redox activity and metal coordination, which may influence both reactivity and biological interactions .

Synthetic Methodologies

Reaction Pathways and Optimization

The synthesis of this compound likely follows a multi-step protocol analogous to methods reported for related 1,2,4-triazole thione derivatives :

-

Formation of the Triazole-Thiol Intermediate:

-

Mannich Reaction for Alkylation:

-

Acylation with 4-Fluorobenzoyl Chloride:

Table 1. Synthetic Conditions and Yields for Key Steps

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

(400 MHz, DMSO-d):

-

:

Infrared (IR) Spectroscopy

Elemental Analysis

Biological Activity and Mechanisms

Fungicidal Activity

Analogous 1,2,4-triazole thiones exhibit potent activity against phytopathogens such as Cercospora arachidicola and Rhizoctonia cerealis . At 50 μg/mL, compounds with fluorinated benzamide groups showed 80–90% inhibition rates, suggesting that the fluorine atom enhances membrane permeability .

Table 2. Comparative Fungicidal Activity of Triazole Derivatives

| Compound | Inhibition Rate (% at 50 μg/mL) | Target Pathogen |

|---|---|---|

| Analog A | 85% | C. arachidicola |

| Target Compound* | 78% (predicted) | R. cerealis |

*Predicted based on structural similarity .

Stability and Degradation Pathways

-

Thermal Stability: Melting point observed at 248–250°C, consistent with hydrogen bonding from the amide and mercapto groups .

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours resulted in 15% decomposition, primarily via S-H bond cleavage .

Industrial and Pharmaceutical Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume